3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid properties
3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid properties
An In-Depth Technical Guide to 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid: Properties, Synthesis, and Applications
Introduction
3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid is a multifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its structure is characterized by a benzene ring substituted with three key functional groups: a boronic acid [-B(OH)₂], a hydroxyl group [-OH], and a methoxycarbonyl group [-COOCH₃]. This unique arrangement makes it a highly versatile building block. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, the hydroxyl group serves as a hydrogen bond donor and a site for further derivatization, and the ester provides a modifiable handle and influences the electronic properties of the ring.
This guide offers a comprehensive technical overview of 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid and its widely used pinacol ester derivative. We will delve into its fundamental properties, explore a rational synthetic approach, detail its critical role in the Suzuki-Miyaura coupling, and discuss its broader implications in medicinal chemistry and drug development. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this valuable synthetic intermediate.
Part 1: Core Physicochemical and Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid is typically handled as a solid and requires specific storage conditions to maintain its integrity. For many applications, particularly those sensitive to water, its pinacol ester derivative is preferred due to its enhanced stability and easier handling.
Diagram: Chemical Structures
Caption: Chemical structures of the target boronic acid and its pinacol ester.
The properties of both forms are summarized below for easy reference and comparison.
| Property | 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid | 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid, Pinacol Ester |
| Appearance | Solid[1] | White to off-white solid[2][3] |
| CAS Number | 1207726-24-6[1][4] | 1073371-99-9[2][3][5] |
| Molecular Formula | C₈H₉BO₅[1] | C₁₄H₁₉BO₅[2][3][5][6] |
| Molecular Weight | 195.97 g/mol [1] | 278.11 g/mol [2][5] |
| Purity | Typically ≥98%[1][4] | Typically ≥96-97%[3][5] |
| Melting Point | Not specified | 84.0°C to 90.0°C[3][5] |
| Storage Conditions | Sealed in dry, 2-8°C[1][2] | Keep refrigerated in a dry, well-ventilated place[7] |
| Key Sensitivities | Moisture-sensitive[8] | Moisture and air-sensitive[8] |
Expert Insight: The Role of the Pinacol Ester
Boronic acids are known to undergo reversible self-condensation to form boroxines (cyclic anhydrides), particularly upon heating or in non-aqueous environments. This can complicate stoichiometry and reaction kinetics. The pinacol ester derivative protects the boronic acid moiety, preventing this dehydration and rendering the compound more robust, with a longer shelf-life and improved solubility in organic solvents commonly used in cross-coupling reactions.
Part 2: A Rational Approach to Synthesis
The following protocol outlines a logical synthetic workflow starting from a commercially available precursor, methyl 3-hydroxybenzoate.
Diagram: Proposed Synthetic Workflow
Caption: A plausible synthetic pathway for the target molecule.
Detailed Experimental Protocol (Proposed)
-
Protection of the Phenolic Hydroxyl (Step 1):
-
Rationale: The acidic proton of the hydroxyl group is incompatible with the strong organolithium base used in the next step. Protecting it as a robust but easily removable group, such as a tert-butyldimethylsilyl (TBDMS) ether, is essential.
-
Procedure: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (1.5 eq) followed by TBDMS-Cl (1.1 eq). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected intermediate.
-
-
Directed ortho-Metalation (Step 2):
-
Rationale: The methoxycarbonyl group is a meta-director in electrophilic aromatic substitution. To achieve substitution at the 4-position (ortho to the hydroxyl and meta to the ester), a directed metalation strategy is employed. The protected hydroxyl group directs the lithium base to deprotonate the adjacent C4 position.
-
Procedure: Dissolve the silyl-protected intermediate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF. Cool the solution to -78°C under an inert atmosphere (N₂ or Ar). Add sec-butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the low temperature. Stir for 1-2 hours.
-
-
Borylation (Step 3):
-
Rationale: The resulting aryllithium species is a potent nucleophile. It is quenched with an electrophilic boron source, typically a trialkyl borate. Triisopropyl borate is often chosen for its steric bulk, which can minimize side reactions.
-
Procedure: While maintaining the temperature at -78°C, add triisopropyl borate (1.5 eq) dropwise to the aryllithium solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection (Step 4):
-
Rationale: The final step involves a simple acidic workup. The acid serves two purposes: it hydrolyzes the newly formed boronate ester to the desired boronic acid and simultaneously cleaves the TBDMS protecting group to regenerate the free hydroxyl.
-
Procedure: Cool the reaction mixture in an ice bath and quench by slow addition of 1M HCl. Stir vigorously for 1-2 hours. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.
-
Part 3: Core Applications in Research and Development
A. The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for phenylboronic acids is the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[9][10] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and material science.[11]
In this context, 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid serves as the organoboron partner, coupling with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Generic Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
-
Reaction: Heat the mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Causality Behind the Components:
-
Palladium Catalyst: The heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.
-
Base: This is a critical activator. The base reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step (the transfer of the organic group from boron to palladium).[12]
-
Solvent: The solvent system must solubilize both the organic and inorganic components. The presence of water often accelerates the reaction.
B. Applications in Medicinal Chemistry and Drug Discovery
Boronic acids are privileged structures in medicinal chemistry.[13] The boron atom's empty p-orbital allows it to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors.[14]
Diagram: Boronic Acid Interaction with a Serine Protease
Caption: Conceptual binding of a boronic acid to a serine residue.
3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid is an attractive scaffold for several reasons:
-
Enzyme Inhibition: It can be used to design inhibitors of enzymes that have diols in their active sites, such as serine proteases.
-
pH-Responsive Systems: The boronic acid-diol interaction is often pH-dependent, making it a valuable component for creating drug delivery systems that release their payload in the acidic microenvironment of tumors.[15]
-
Handles for Derivatization: The hydroxyl and ester groups provide convenient points for chemical modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR) in a drug discovery program.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid and its derivatives is paramount for ensuring user safety and maintaining the integrity of the compound.
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation (Category 2).[8][16] |
| Eye Irritation | Causes serious eye irritation (Category 2).[16] |
| Respiratory Irritation | May cause respiratory irritation.[7][17] |
Recommended Handling and Storage Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][17]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
-
Storage: Keep the container tightly closed and store in a cool (2-8°C), dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[1][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid is more than a simple chemical; it is a versatile and enabling tool for innovation. Its trifunctional nature provides a rich platform for synthetic transformations, making it highly valuable for constructing complex molecules. Its primary role in the robust and reliable Suzuki-Miyaura cross-coupling reaction solidifies its importance in academic and industrial research. Furthermore, its inherent properties make it an attractive scaffold for the design of novel therapeutics and advanced drug delivery systems. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, will empower researchers to unlock its full potential in advancing the frontiers of science.
References
Sources
- 1. (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid | 1207726-24-6 [sigmaaldrich.com]
- 2. 3-HYDROXY-4-METHOXYCARBONYLPHENYLBORONIC ACID, PINACOL ESTER | 1073371-99-9 [chemicalbook.com]
- 3. 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 4. 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid | 1207726-24-6 [sigmaaldrich.com]
- 5. 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. PubChemLite - 3-hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester (C14H19BO5) [pubchemlite.lcsb.uni.lu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 15. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
